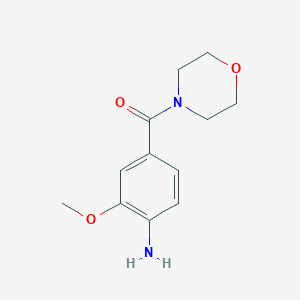
4-Bromo-2-cyclopropyl-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-cyclopropyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C5H6BrN3. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound is characterized by the presence of a bromine atom at the 4-position and a cyclopropyl group at the 2-position of the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-1,2,3-triazole with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Bromo-2-cyclopropyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated compounds to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Cycloaddition Reactions: Catalysts like copper(I) iodide or palladium(II) acetate are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while cycloaddition reactions can produce complex polycyclic compounds.
科学研究应用
4-Bromo-2-cyclopropyl-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, for various industrial applications.
Biological Research: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential as a drug candidate.
作用机制
The mechanism of action of 4-Bromo-2-cyclopropyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-cyclopropyl-2H-1,2,3-triazole
- 4-Fluoro-2-cyclopropyl-2H-1,2,3-triazole
- 4-Iodo-2-cyclopropyl-2H-1,2,3-triazole
Uniqueness
4-Bromo-2-cyclopropyl-2H-1,2,3-triazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-bromo-2-cyclopropyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-7-9(8-5)4-1-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDPFBDBLRJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2N=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B7967547.png)
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7967551.png)
![1-Ethyl-1,9-diazaspiro[5.5]undecane](/img/structure/B7967552.png)


![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]amino]-2-oxoacetic acid](/img/structure/B7967574.png)
![2-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967581.png)







